molecular formula C9H11NO2 B2839441 2-Amino-1-(3-methoxyphenyl)ethanone CAS No. 189506-47-6; 24037-72-7

2-Amino-1-(3-methoxyphenyl)ethanone

Cat. No.: B2839441
CAS No.: 189506-47-6; 24037-72-7
M. Wt: 165.192
InChI Key: ZMSGCJNAVDKWHD-UHFFFAOYSA-N
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Description

2-Amino-1-(3-methoxyphenyl)ethanone hydrochloride (CAS 24037-72-7) is a fine chemical intermediate with the molecular formula C₉H₁₂ClNO₂ and a molecular weight of 201.65 g/mol. It is characterized by a methoxy (-OCH₃) group at the 3-position of the phenyl ring and an amino (-NH₂) group adjacent to the ketone moiety. Key physical properties include a boiling point of 320.2°C and a flash point of 147.5°C .

Properties

IUPAC Name

2-amino-1-(3-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5H,6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMSGCJNAVDKWHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydroxyacetophenone Derivatives

2-Amino-1-(2-hydroxyphenyl)ethanone (CAS 72481-17-5)
  • Molecular Formula: C₈H₉NO₂
  • Molecular Weight : 151.17 g/mol
  • Synthesis : Prepared via reduction of 3-nitro-4-hydroxycoumarin with hydriodic acid and acetic acid .
2-Amino-1-(4-hydroxyphenyl)ethanone (CAS 77369-38-1)
  • Molecular Formula: C₈H₉NO₂
  • Molecular Weight : 151.17 g/mol
  • Synthesis : Derived from oxidation of biogenic amines or hydrogenation of nitroso precursors .
  • Key Differences : The para-hydroxyl group may confer distinct electronic effects (e.g., resonance stabilization) compared to the meta-methoxy group in the target compound.
2-(Ethylamino)-1-(3-hydroxyphenyl)ethanone (CAS 22510-12-9)
  • Molecular Formula: C₁₀H₁₃NO₂
  • Molecular Weight : 179.22 g/mol
  • Synthesis: Prepared via reaction of ethylamine with α-bromoacetophenone derivatives .

Imidazolopiperazine Derivatives (Antimalarial Agents)

highlights structurally related compounds with substituted imidazolopiperazine moieties. Key examples include:

Compound Structure IC₅₀ (3D7/W2 Malaria Strains) Key Substituents
2-Amino-1-(3-(4-fluorophenyl)amino)-2-(3-fluorophenyl)-... 10/30 nM 3-Fluorophenyl, 4-fluorophenyl
2-Amino-1-(3-(4-fluorophenyl)amino)-2-(4-methoxyphenyl)-... 2270/1702 nM 4-Methoxyphenyl

Key Observations :

  • The presence of electron-withdrawing groups (e.g., fluorine) at specific positions significantly enhances antimalarial potency, as seen in the compound with IC₅₀ values of 10/30 nM .
  • Methoxy substituents (e.g., 4-methoxyphenyl) correlate with reduced activity, suggesting steric or electronic hindrance effects.

Key Insights :

  • The hydrochloride form of the target compound has a higher molecular weight and boiling point compared to non-salt derivatives.
  • Safety data for many analogs remain incomplete, emphasizing the need for cautious handling.

Structural-Activity Relationships (SAR) :

  • Methoxy vs.
  • Halogen Substituents : Fluorine atoms improve antimalarial efficacy by modulating electron density and binding affinity .

Q & A

Q. What are the common synthetic routes for 2-Amino-1-(3-methoxyphenyl)ethanone, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation of 3-methoxyphenol with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃), followed by nitration and reduction. For the hydrochloride salt, the free base is treated with HCl in a suitable solvent.

  • Optimization Tips :
    • Temperature Control : Maintain 0–5°C during acylation to minimize side reactions.
    • Catalyst Purity : Use anhydrous AlCl₃ to enhance acylation efficiency.
    • Reduction Conditions : Employ Pd/C or Raney Ni under H₂ for selective nitro-group reduction .

Q. Key Reaction Table :

StepReagents/ConditionsYield (%)
AcylationAcetyl chloride, AlCl₃, DCM, 0°C65–75
NitrationHNO₃, H₂SO₄, 40°C50–60
ReductionH₂, Pd/C, EtOH80–85

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral signatures should researchers expect?

Methodological Answer :

  • ¹H/¹³C NMR :
    • Amino Protons : Broad singlet at δ 5.2–5.6 ppm (exchangeable).
    • Methoxy Group : Sharp singlet at δ 3.8 ppm.
    • Ketone Carbon : Signal at ~205 ppm in ¹³C NMR.
  • IR Spectroscopy :
    • Stretching vibrations for C=O (~1680 cm⁻¹) and NH₂ (~3350 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak at m/z 165 (free base) or 201.65 (hydrochloride) .

Troubleshooting Tip : Use deuterated DMSO for NMR to dissolve hydrochloride salts effectively.

Q. What safety protocols should be followed when handling this compound hydrochloride in laboratory settings?

Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust (P261 precaution) .
  • Spill Management : Neutralize with 5% acetic acid and adsorb using vermiculite.
  • Storage : Keep in airtight containers away from light; hygroscopic properties necessitate desiccants .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental spectroscopic data for this compound derivatives?

Methodological Answer :

  • Step 1 : Validate computational models (e.g., DFT) by comparing with crystallographic data (if available).
  • Step 2 : Check for tautomeric equilibria (e.g., enol-keto forms) using variable-temperature NMR.
  • Step 3 : Re-examine solvent effects; DMSO may stabilize specific conformers .

Example : A predicted δ 5.4 ppm NH₂ signal shifting to δ 5.8 ppm in D₂O suggests hydrogen bonding.

Q. What methodological challenges arise during crystallographic refinement of this compound using SHELXL, and how can they be addressed?

Methodological Answer :

  • Challenge 1 : Disorder in Methoxy/Amino Groups
    • Solution : Apply restraints (e.g., DFIX, SIMU) to bond distances/angles .
  • Challenge 2 : Poor Data Resolution
    • Solution : Collect high-resolution data (≤0.8 Å) and use TWIN/BASF commands for twinned crystals .

Q. Refinement Table :

ParameterIdeal ValueAdjustment in SHELXL
R1 (%)<5Use L.S. cycles with WGHT
Flack x0.0(1)Apply TWIN/BASF if >0.3

Q. What mechanistic approaches are recommended for studying the biological interactions of this compound with cellular targets?

Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to receptors like serotonin transporters.
  • Molecular Dynamics (MD) Simulations : Model interactions between the methoxy group and hydrophobic binding pockets.
  • Mutagenesis Studies : Replace key residues (e.g., Tyr95 in enzymes) to assess binding dependency .

Q. Example Workflow :

In vitro Assays : Measure IC₅₀ against bacterial strains for antimicrobial activity.

Docking Studies : Use AutoDock Vina to predict binding poses.

Validation : Cross-check with SPR/ITC data .

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